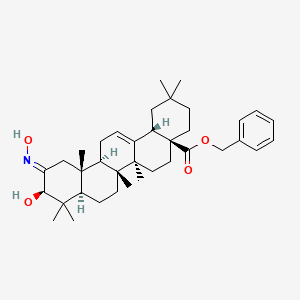
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the oleanane triterpenoids family, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester typically involves multiple steps, starting from oleanolic acid. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 3-beta position.
Oximation: Conversion of the ketone group to an oxime at the 2-position.
Esterification: Formation of the phenylmethyl ester at the 28-carboxylic acid position.
Each of these steps requires specific reagents and conditions. For example, hydroxylation might be achieved using hydrogen peroxide in the presence of a catalyst, while oximation could involve hydroxylamine hydrochloride in an alkaline medium. Esterification typically requires an acid catalyst such as sulfuric acid and an alcohol (in this case, benzyl alcohol).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to a ketone.
Reduction: The oxime group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone at the 3-beta position.
Reduction: Conversion of the oxime to an amine.
Substitution: Replacement of the ester group with a new functional group, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential, particularly in anti-inflammatory and anticancer research.
Wirkmechanismus
The mechanism of action of (3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleanolic Acid: The parent compound from which (3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester is derived.
Ursolic Acid: Another oleanane triterpenoid with similar biological activities.
Betulinic Acid: A related triterpenoid with notable anticancer properties.
Uniqueness
This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C37H53NO4 |
|---|---|
Molekulargewicht |
575.8 g/mol |
IUPAC-Name |
benzyl (4aS,6aR,6aS,6bR,8aR,10R,11E,12aR,14bS)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C37H53NO4/c1-32(2)17-19-37(31(40)42-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27(38-41)30(39)33(3,4)28(34)15-16-36(29,35)7/h8-13,26,28-30,39,41H,14-23H2,1-7H3/b38-27+/t26-,28-,29+,30-,34-,35+,36+,37-/m0/s1 |
InChI-Schlüssel |
YMZNNSBJOHBZBG-GNMLJUMOSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)(C/C(=N\O)/[C@@H](C3(C)C)O)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=NO)C(C5(C)C)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
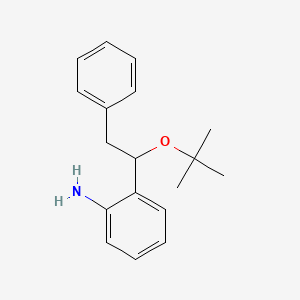
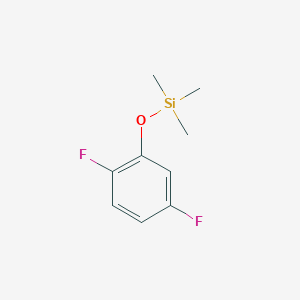
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
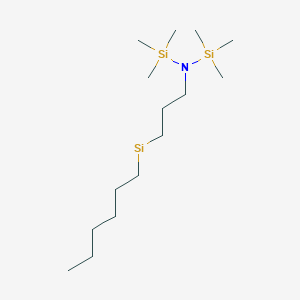
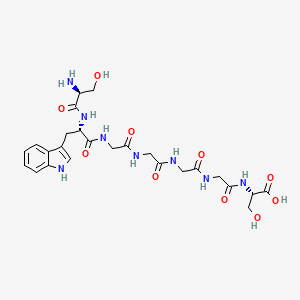
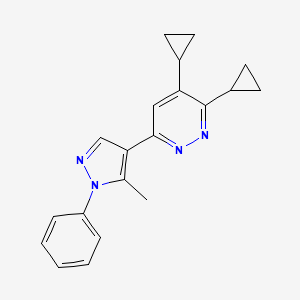
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)

